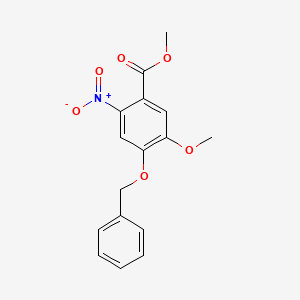

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” is not available in the current literature.Aplicaciones Científicas De Investigación

- Field : Chemistry

- Application : This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .

- Method : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal (II) complexes are evaluated for their in vitro antioxidant activity .

- Results : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

- Field : Organic Chemistry

- Application : 4-Benzyloxy-3-methoxybenzaldehyde is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .

- Method : 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

- Results : The product of this reaction is used in the synthesis of (-)-talaumidin .

Synthesis of Transition Metal Complexes

Synthesis of Neurotrophic (-)-Talaumidin

- Field : Medicinal Chemistry

- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .

- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results : The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial and anti-inflammatory activities .

- Field : Organic Chemistry

- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .

Antioxidant, Antimicrobial, and Anti-inflammatory Studies

Synthesis of Transition Metal Complexes

- Field : Medicinal Chemistry

- Application : Transition metal (II) complexes derived from heterocyclic Schiff base ligands have been studied for their antioxidant, antimicrobial, and anti-inflammatory properties .

- Method : The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . They were then evaluated for their in vitro antioxidant activity by DPPH and ABTS assays, and their antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

- Field : Organic Chemistry

- Application : Sixteen Co (II), Ni (II), Cu (II), and Zn (II) complexes were synthesized by four Schiff base ligands 4- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)- [1,1’-biphenyl]-3-ol (H2L1), 6- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2), 2- ( (4- (benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3), 5- (benzyloxy)-2- ( ( (2-hydroxyphenyl)imino)methyl)phenol (H2L4) obtained from condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Method : The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more noxious than free Schiff base ligands in in vitro antimicrobial activities .

Antioxidant, Antimicrobial, and Anti-inflammatory Studies

Synthesis of Transition Metal Complexes

Propiedades

IUPAC Name |

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGVJFNFLXSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627444 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

CAS RN |

61032-41-5 |

Source

|

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)

![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)

![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)

![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)